N-(3-phenoxycinnamyl)acetohydroxamic acid

Description

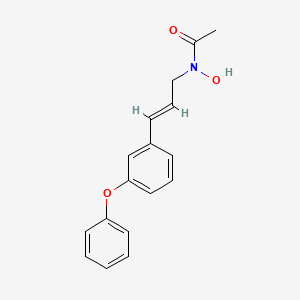

Structure

3D Structure

Properties

IUPAC Name |

N-hydroxy-N-[(E)-3-(3-phenoxyphenyl)prop-2-enyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-14(19)18(20)12-6-8-15-7-5-11-17(13-15)21-16-9-3-2-4-10-16/h2-11,13,20H,12H2,1H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUDWZXMLMKPNN-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC=CC1=CC(=CC=C1)OC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(C/C=C/C1=CC(=CC=C1)OC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106328-57-8, 112504-68-4 | |

| Record name | N-(3-Phenoxycinnamyl)acetohydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106328578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetohydroxamine acid, N-(E)-3-(3-phenoxyphenyl)prop-2-enyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112504684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Phenoxycinnamyl)acetohydroxamic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK4N9HRN7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Structural Characteristics Relevant to Biological Activity

General Synthetic Strategies for Hydroxamic Acid Derivatives

The synthesis of hydroxamic acids, including N-(3-phenoxycinnamyl)acetohydroxamic acid, typically involves the reaction of a carboxylic acid derivative with hydroxylamine (B1172632) or one of its salts. Several versatile and widely employed methods are available for this transformation. researchgate.netmdpi.com The most common precursors are carboxylic esters and acyl chlorides. researchgate.netgoogle.com

The reaction of an ester, such as methyl or ethyl acetate, with an aqueous solution of hydroxylamine is a frequently used method. researchgate.netgoogle.com This nucleophilic acyl substitution is often carried out in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide to facilitate the reaction. researchgate.net Similarly, acyl chlorides can be reacted with hydroxylamine to yield hydroxamic acids. researchgate.netgeorganics.sk Other functional groups, including aldehydes and amides, can also be converted to hydroxamic acids through various synthetic routes. researchgate.netgeorganics.sk For instance, aldehydes can undergo oxidative amidation to form the corresponding hydroxamic acid. researchgate.net Biocatalytic methods, using enzymes like acyltransferases, have also been developed for the synthesis of hydroxamic acids from amides under mild conditions. georganics.sk

A plausible synthesis for this compound would involve the initial preparation of an activated derivative of acetic acid, which is then reacted with N-(3-phenoxycinnamyl)hydroxylamine. Alternatively, a more common approach involves the reaction of a suitable ester or acyl halide of the cinnamyl precursor with hydroxylamine.

Table 1: Common Precursors and Reagents for Hydroxamic Acid Synthesis

| Precursor Functional Group | Common Reagents | Typical Conditions | Reference |

| Ester | Hydroxylamine, NaOH/KOH | Aqueous or alcoholic solution, room temperature | researchgate.netgoogle.com |

| Acyl Chloride | Hydroxylamine hydrochloride, Base | Aprotic solvent, often at low temperature | researchgate.netgeorganics.sk |

| Carboxylic Acid | Hydroxylamine, Coupling agents (e.g., DCC, EDC) | Organic solvent | georganics.sk |

| Aldehyde | N-Hydroxysuccinimide, Oxidant | Varies depending on the specific method | researchgate.net |

| Amide | Hydroxylamine, Enzyme (e.g., acyltransferase) | Aqueous buffer, neutral pH | georganics.sk |

Importance of the Hydroxamic Acid Moiety for Coordination Chemistry

A defining feature of this compound is the hydroxamic acid functional group (-C(=O)N-OH). This moiety is a powerful chelating agent, capable of forming stable complexes with a wide range of metal ions. stenutz.euscientificeminencegroup.com This chelating ability is central to the biological activity of many hydroxamic acid-containing compounds. mdpi.com

The hydroxamic acid group typically acts as a bidentate ligand, coordinating to a metal ion through the two oxygen atoms of the carbonyl and hydroxyl groups. stenutz.eu This forms a stable five-membered ring with the metal center. google.com The ligand can coordinate as a singly deprotonated hydroxamate or a doubly deprotonated hydroximato ligand. nih.gov

The strong affinity for metal ions, particularly for zinc (Zn²⁺) and iron (Fe³⁺), allows hydroxamic acid derivatives to act as inhibitors of metalloenzymes. mdpi.comstenutz.eu By binding to the metal cofactor in the active site of these enzymes, they can block the enzyme's catalytic activity. stenutz.eu This mechanism is the basis for the use of hydroxamic acids as inhibitors of enzymes like matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). mdpi.comstenutz.eu The geometry and electronic properties of the resulting metal complex are influenced by the specific hydroxamic acid and the metal ion involved. stenutz.eu

Table 2: Coordination Properties of the Hydroxamic Acid Moiety

| Property | Description | Significance | Reference |

| Ligand Type | Bidentate O,O'-chelator | Forms stable 5-membered rings with metal ions. | stenutz.eunih.gov |

| Common Metal Ions | Fe(III), Zn(II), Ni(II), Cu(II) | Key to inhibition of metalloenzymes. | mdpi.comstenutz.eu |

| Coordination Mode | Monoanionic (hydroxamato) or Dianionic (hydroximato) | Influences the charge and stability of the metal complex. | stenutz.eunih.gov |

| Biological Relevance | Enzyme inhibition (e.g., MMPs, urease), Iron transport (siderophores) | Underpins the medicinal and biological applications of hydroxamic acids. | stenutz.eu |

Stereochemical Considerations and Isomerism

The structure of this compound contains a carbon-carbon double bond within the cinnamyl portion of the molecule, which gives rise to the possibility of geometric isomerism. The designation (E) in the systematic name, N-hydroxy-N-[(E)-3-[3-(phenoxy)phenyl]prop-2-enyl]acetamide, specifies the stereochemistry around this double bond. scbt.com

Geometric isomerism, also known as cis-trans or E/Z isomerism, occurs due to restricted rotation around a double bond. studymind.co.uk The E/Z notation is used to describe the arrangement of substituents around the double bond based on the Cahn-Ingold-Prelog priority rules. In the (E)-isomer (from the German entgegen, meaning opposite), the higher-priority substituents on each carbon of the double bond are on opposite sides. In the (Z)-isomer (from the German zusammen, meaning together), they are on the same side. studymind.co.uk

In addition to the E/Z isomerism of the alkene, the hydroxamic acid functional group itself can exhibit cis-trans isomerism due to restricted rotation around the C-N bond. researchgate.net This can lead to different conformations of the hydroxamic acid moiety, which may also influence its coordination properties and biological activity.

Mechanistic Insights into 5 Lipoxygenase Inhibition by N 3 Phenoxycinnamyl Acetohydroxamic Acid

Enzyme-Inhibitor Binding Dynamics

The inhibitory action of N-(3-phenoxycinnamyl)acetohydroxamic acid on 5-LOX is rooted in its specific chemical interactions with the enzyme's active site.

Interaction with the Catalytic Iron Center of 5-LOX

5-lipoxygenase is a non-heme iron-containing dioxygenase, meaning it contains an iron atom at its catalytic core that is essential for its function. frontiersin.org The activity of 5-LOX is intrinsically linked to the presence of this iron, which stabilizes the enzyme's active conformation, facilitating its association with cell membranes where it acts on its substrate. frontiersin.org Inhibitors containing a hydroxamic acid functional group are known to interact with this catalytic iron center. The hydroxamic acid moiety can chelate the ferric iron (Fe³⁺) in the active site, a mechanism that disrupts the enzyme's catalytic cycle and thus inhibits its activity. frontiersin.org This interaction is a key feature of how many hydroxamic acid-based inhibitors, including this compound, exert their effects on 5-LOX.

Role of the Hydroxamic Acid Group in Enzyme Inhibition

The hydroxamic acid group is a critical pharmacophore for the inhibition of 5-lipoxygenase. nih.gov Its presence is a primary determinant of the inhibitory potency of this class of compounds. nih.gov Quantitative structure-activity relationship (QSAR) studies have revealed that the hydrophobicity of the molecule significantly influences the in vitro 5-lipoxygenase inhibitory potencies of hydroxamic acids. nih.gov Specifically, a strong correlation exists between the octanol-water partition coefficient of the substituent attached to the carbonyl of the hydroxamate and the inhibitory activity. nih.gov

However, the spatial arrangement of this hydrophobicity is crucial. The hydrophobicity of molecular regions in the immediate vicinity of the hydroxamic acid group does not appear to enhance inhibition, nor does the hydrophobicity of fragments located beyond approximately 12 Å from the hydroxamate. nih.gov Furthermore, inhibitory activity is amplified by the presence of an alkyl group on the hydroxamate nitrogen, the inclusion of electron-withdrawing substituents, and the conjugation of the hydroxamate to an aromatic system. nih.gov These structural features collectively contribute to a more effective binding and inhibition of the 5-LOX enzyme. nih.gov

Impact on Substrate Metabolism

By inhibiting 5-LOX, this compound effectively modulates the production of downstream inflammatory mediators known as leukotrienes.

Inhibition of Leukotriene B4 (LTB4) Synthesis

Leukotriene B4 (LTB4) is a potent lipid mediator synthesized through the 5-lipoxygenase pathway. nih.gov It plays a significant role in inflammatory responses. nih.govnih.gov The inhibition of 5-LOX by acetohydroxamic acids directly curtails the production of LTB4. nih.gov By blocking the initial steps in the metabolic cascade that converts arachidonic acid into leukotrienes, these inhibitors prevent the formation of LTB4. This has been demonstrated in various experimental models where the administration of 5-LOX inhibitors leads to a marked reduction in LTB4 levels. capes.gov.br

Inhibition of Sulfidopeptide Leukotriene (LTC4) Synthesis

Following the initial action of 5-LOX, the pathway can lead to the synthesis of sulfidopeptide leukotrienes, which include LTC4, LTD4, and LTE4. These molecules are potent bronchoconstrictors and are involved in allergic and hypersensitivity reactions. The inhibition of 5-LOX by hydroxamic acid derivatives effectively blocks the synthesis of the entire leukotriene cascade, including the production of LTC4. capes.gov.br This broad-spectrum inhibition of leukotriene synthesis is a key therapeutic outcome of targeting the 5-LOX enzyme.

Modulation of 5-Hydroxyeicosatetraenoic Acid (5-HETE) Production

5-Hydroxyeicosatetraenoic acid (5-HETE) is another product of the 5-lipoxygenase pathway. It is formed from the reduction of the initial product, 5-hydroperoxyeicosatetraenoic acid (5-HPETE). As a direct consequence of 5-LOX inhibition, the formation of 5-HPETE is prevented, which in turn leads to a decrease in the production of 5-HETE. Therefore, inhibitors like this compound modulate the levels of 5-HETE as part of their mechanism of action.

| Parameter | Finding |

| Enzyme Target | 5-Lipoxygenase (5-LOX) |

| Key Inhibitory Moiety | Hydroxamic Acid |

| Primary Interaction Site | Catalytic Iron (Fe³⁺) Center |

| Key Factor in Potency | Molecular Hydrophobicity |

| Inhibited Product | Leukotriene B4 (LTB4) |

| Inhibited Product | Sulfidopeptide Leukotrienes (e.g., LTC4) |

| Modulated Product | 5-Hydroxyeicosatetraenoic Acid (5-HETE) |

Redox Mechanisms and Nitroxide Formation

The inhibitory activity of this compound against 5-lipoxygenase is intrinsically linked to the redox-active nature of its acetohydroxamic acid functional group. This moiety can undergo a one-electron oxidation process, a key step that is believed to be central to the inactivation of the non-heme iron atom within the active site of the 5-LOX enzyme.

This oxidation event results in the formation of a transient and unstable nitroxide radical. frontiersin.orglarvol.com The generation of this radical species is a critical mechanistic feature. Subsequently, the nitroxide radical can decompose, leading to the formation of nitroxyl (B88944) (HNO). frontiersin.org It is the interaction of these reactive nitrogen species with the catalytic iron of 5-lipoxygenase that is thought to interfere with its function, thereby preventing the conversion of arachidonic acid into leukotrienes.

Selectivity Profile Against Other Eicosanoid Pathway Enzymes

A crucial attribute of any clinically relevant 5-LOX inhibitor is its ability to selectively target this enzyme without significantly affecting other related pathways, such as those mediated by cyclooxygenase (COX) and other lipoxygenase isoforms. This compound has demonstrated a favorable selectivity profile in this regard.

Discrimination from Cyclooxygenase (COX)

This compound exhibits a pronounced selectivity for 5-lipoxygenase over cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are responsible for the production of prostaglandins (B1171923), which are also key mediators in inflammation. A lack of selectivity could lead to a broad suppression of eicosanoid production and potentially undesirable side effects.

In vivo studies have demonstrated that while this compound (also known as BW A797C) effectively reduces the levels of the 5-LOX product, leukotriene B4 (LTB4), it has minimal impact on the production of the COX product, prostaglandin (B15479496) E2 (PGE2), even at significantly high doses. nih.gov

| Enzyme Pathway | Product Measured | ED50 (mg/kg) |

|---|---|---|

| 5-Lipoxygenase | Leukotriene B4 (LTB4) | 14.3 |

| Cyclooxygenase | Prostaglandin E2 (PGE2) | >100 |

Differentiation from Other Lipoxygenase Isoforms (e.g., 15-LOX)

Beyond its selectivity against COX enzymes, this compound also shows a preference for 5-LOX over other lipoxygenase isoforms, such as 15-lipoxygenase (15-LOX). 15-LOX is involved in the production of a different set of lipid mediators, and its inhibition may not be desirable for treating certain inflammatory conditions.

Research has shown that the concentrations of this compound and related acetohydroxamic acids required to inhibit 12-lipoxygenase and 15-lipoxygenase are substantially higher—by a factor of 10 to 100—than those needed to achieve 50% inhibition (IC50) of 5-lipoxygenase. nih.gov This indicates a significant and therapeutically relevant selectivity for the target enzyme.

| Enzyme | Relative Inhibitory Concentration (Compared to 5-LOX) |

|---|---|

| 5-Lipoxygenase (5-LOX) | 1x |

| 15-Lipoxygenase (15-LOX) | 10-100x higher |

Cellular and Molecular Biological Effects of N 3 Phenoxycinnamyl Acetohydroxamic Acid

Effects on Inflammatory Cell Responses

N-(3-phenoxycinnamyl)acetohydroxamic acid, also known by its developmental code BW A4C, has demonstrated significant effects on the responses of inflammatory cells. Its primary mechanism of action is the selective inhibition of 5-lipoxygenase, an enzyme crucial for the biosynthesis of leukotrienes, which are potent mediators of inflammation.

Modulation of Interleukin-1 (IL-1) Production in Macrophages

Current scientific literature available through extensive searches does not provide specific data on the modulation of Interleukin-1 (IL-1) production in macrophages by this compound.

Impact on Neutrophil Respiratory Burst

The respiratory burst is a critical function of neutrophils, involving the rapid release of reactive oxygen species to kill pathogens. This compound has been shown to inhibit this process. In studies using human neutrophils stimulated with the chemoattractant peptide f-met-leu-phe (fMLP), the compound inhibited the respiratory burst with a median inhibitory concentration (IC50) of 3.8 µM. When the neutrophils were stimulated with the calcium ionophore A23187, the IC50 value was 0.4 µM. This indicates that the compound's inhibitory potency is dependent on the stimulus used to trigger the respiratory burst.

Table 1: Inhibition of Neutrophil Respiratory Burst by this compound

| Stimulant | IC50 (µM) |

|---|---|

| fMLP | 3.8 |

| A23187 | 0.4 |

Influence on Leukocyte Migration

Leukocyte migration to sites of inflammation is a hallmark of the inflammatory response. This compound has demonstrated a dose-dependent inhibition of leukocyte accumulation. In an in vivo model using carrageenin-soaked sponges implanted in rats, the compound reduced the accumulation of leukocytes in the inflammatory exudate with a median effective dose (ED50) of 54 mg/kg.

Regulation of Cellular Proliferation and Apoptosis

The influence of this compound extends beyond inflammatory responses to the fundamental cellular processes of proliferation and apoptosis.

Abrogation of Proliferative Capacity in Malignant Cells

There is currently no specific information available in the public scientific literature regarding the effect of this compound on the proliferative capacity of malignant cells.

Induction of Apoptosis in Lymphoma Cells

Specific studies detailing the induction of apoptosis in lymphoma cells by this compound are not available in the current body of scientific literature.

Interaction with Reactive Oxygen Species (ROS) Pathways

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cellular physiology. At low to moderate levels, they function as signaling molecules, while at high levels, they can induce oxidative stress, leading to cellular damage and apoptosis. The interaction of this compound with ROS pathways is not well-documented. However, studies on cinnamic acid and its derivatives have revealed both antioxidant and pro-oxidant activities.

The phenoxy and cinnamyl moieties of the molecule could potentially influence its interaction with ROS. For instance, phenolic compounds are known for their antioxidant properties, which involve scavenging free radicals. Conversely, under certain conditions, some compounds can promote the generation of ROS, contributing to apoptosis in cancer cells. The specific effect of this compound on ROS production or scavenging would depend on the cellular context and experimental conditions. Further research is necessary to determine whether this compound primarily acts as an antioxidant or a pro-oxidant and to understand the implications of its interaction with ROS pathways on cellular fate.

Influence on Signal Transduction Pathways (e.g., Akt, STAT3, ERK)

The Akt (Protein Kinase B), STAT3 (Signal Transducer and Activator of Transcription 3), and ERK (Extracellular signal-Regulated Kinase) pathways are crucial signaling cascades that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a common feature of many diseases, including cancer. While there is no specific data on how this compound influences these particular pathways, the activity of other hydroxamic acid derivatives suggests potential interactions.

For example, many HDAC inhibitors have been shown to modulate the Akt signaling pathway, often leading to its inhibition and thereby promoting apoptosis. The Akt pathway is a key regulator of cell survival, and its downregulation is a common mechanism for inducing cell death.

Similarly, the STAT3 signaling pathway is frequently constitutively activated in cancer cells, promoting their proliferation and survival. Some anti-cancer agents exert their effects by inhibiting STAT3 phosphorylation and activation.

The ERK pathway, part of the mitogen-activated protein kinase (MAPK) cascade, is also a critical regulator of cell growth and survival. The effect of hydroxamic acid derivatives on the ERK pathway can be complex and cell-type dependent, with some studies reporting activation and others inhibition.

The potential for this compound to modulate these pathways is an area that warrants investigation. Understanding its influence on Akt, STAT3, and ERK signaling would provide significant insights into its molecular mechanism of action and its potential as a therapeutic agent.

Interactive Data Table: Summary of Potential Biological Effects of Cinnamoyl Hydroxamic Acid Derivatives

| Biological Effect | General Findings for Related Compounds | Specific Data for this compound |

| Caspase Activation | Often induce apoptosis via activation of caspase cascades. | Data not available. |

| ROS Interaction | Can exhibit both pro-oxidant and antioxidant activities. | Data not available. |

| Akt Pathway | Many derivatives inhibit the Akt signaling pathway. | Data not available. |

| STAT3 Pathway | Some related compounds show inhibitory effects on STAT3. | Data not available. |

| ERK Pathway | Effects are variable and can be cell-type dependent. | Data not available. |

Preclinical Research Applications in Disease Models

Anti-inflammatory Efficacy in In Vivo Models

The potential of N-(3-phenoxycinnamyl)acetohydroxamic acid as an anti-inflammatory agent has been a subject of scientific inquiry. This subsection details the findings from in vivo studies designed to evaluate this therapeutic property.

Asthma is a chronic inflammatory disease of the airways characterized by hyperresponsiveness and bronchoconstriction. Guinea pig models of asthma are frequently used to study the effects of new compounds on airway smooth muscle contraction.

Following a comprehensive review of publicly available scientific literature, no in vivo studies investigating the effects of this compound on antigen-induced tracheal contraction in guinea pig models of asthma were identified.

Interactive Data Table: Effects on Tracheal Contraction

| Compound | Model System | Key Findings |

| This compound | Guinea Pig Model of Asthma | No data available |

Anti-oncogenic Potential in In Vivo Models

The investigation of novel compounds for their ability to inhibit tumor growth is a cornerstone of cancer research. This subsection explores the preclinical in vivo evidence for the anti-cancer effects of this compound.

Anaplastic Large Cell Lymphoma (ALCL) is a type of non-Hodgkin lymphoma, and the NPM-ALK-positive subtype is characterized by a specific chromosomal translocation. In vivo models of this cancer are crucial for testing targeted therapies.

A thorough search of scientific databases revealed no published in vivo studies on the efficacy of this compound in mouse models of anaplastic large cell lymphoma (NPM-ALK-positive).

The evaluation of a compound's anti-cancer activity is often extended to various tumor types to understand the breadth of its potential application.

No preclinical in vivo studies investigating the anti-oncogenic potential of this compound in other tumor models have been identified in the available scientific literature.

Interactive Data Table: Anti-oncogenic Potential

| Compound | Tumor Model | Key Findings |

| This compound | Anaplastic Large Cell Lymphoma (NPM-ALK-positive) | No data available |

| This compound | Other Tumor Models | No data available |

Implications for Other Pathophysiological Processes

Beyond inflammation and cancer, novel chemical entities may have effects on a range of other disease processes.

As of the latest review of scientific literature, there are no published in vivo studies that explore the implications of this compound in other pathophysiological processes.

Structure Activity Relationship Sar Studies of N 3 Phenoxycinnamyl Acetohydroxamic Acid and Analogues

Identification of Key Structural Features for 5-LOX Inhibition

The inhibitory activity of N-(3-phenoxycinnamyl)acetohydroxamic acid and its analogues against 5-LOX is intrinsically linked to specific structural motifs that interact with the enzyme's active site. SAR studies have pinpointed the hydroxamic acid moiety, the cinnamyl backbone, and the phenoxy substituent as critical determinants of inhibitory potency.

The acetohydroxamic acid group (-CONHOH) is a fundamental feature for the 5-LOX inhibitory activity of this class of compounds. nih.gov This functional group acts as a potent chelator of the non-heme iron atom present in the catalytic center of the 5-LOX enzyme. nih.gov By binding to the ferric ion (Fe³⁺), the hydroxamic acid moiety effectively blocks the enzyme's ability to interact with its natural substrate, arachidonic acid, thereby inhibiting the production of downstream inflammatory leukotrienes. nih.gov The necessity of the hydroxamic acid functionality for potent inhibition has been a consistent finding across various series of 5-LOX inhibitors. nih.gov

The phenoxy group at the 3-position of the cinnamyl ring is a key contributor to the binding affinity and selectivity of these inhibitors. This bulky, lipophilic group is thought to occupy a hydrophobic pocket within the enzyme's active site, leading to enhanced inhibitory activity. The substitution pattern on this aromatic ring can further modulate the compound's potency.

Research on a series of acetohydroxamic acid derivatives has provided valuable data on their inhibitory concentrations (IC₅₀) against 5-LOX, highlighting the impact of structural modifications.

| Compound | Structure | 5-LOX IC₅₀ (µM) |

|---|---|---|

| This compound (BW A797C) |  | 0.5 |

| N-(4-benzyloxybenzyl)acetohydroxamic acid (BW A4C) |  | 0.1 |

| N-(3-(5,6,7,8-tetrahydro-2-naphthyl)prop-2-enyl)acetohydroxamic acid (BW A137C) |  | 0.8 |

The data indicates that while all three compounds are potent 5-LOX inhibitors, subtle changes in the hydrophobic tail significantly influence their activity. For instance, BW A4C, with a benzyloxybenzyl group, exhibits the highest potency. mdpi.com These findings underscore the importance of the hydrophobic region of the molecule in dictating the inhibitory strength. Furthermore, these acetohydroxamic acids have demonstrated high selectivity for 5-LOX, showing 10 to 100 times less activity against cyclooxygenase and other lipoxygenases. mdpi.com

Rational Design Strategies for Enhanced Potency and Selectivity

The development of this compound and its analogues has been guided by rational design principles aimed at optimizing their interaction with the 5-LOX active site. A key strategy has been the mimicry of the natural substrate, arachidonic acid, in its binding conformation. nih.gov By designing molecules that fit snugly into the enzyme's active site without extending into unfavorable regions, researchers have been able to develop highly potent inhibitors. nih.gov

One of the primary strategies involves the exploration of various hydrophobic groups attached to the core scaffold. The goal is to identify substituents that can effectively occupy the hydrophobic channel of the 5-LOX active site. This approach led to the synthesis of numerous analogues with different aromatic and aliphatic side chains. The observation that increased hydrophobicity generally leads to higher potency has been a guiding principle in this process. nih.gov

Another important design consideration is the electronic properties of the substituents. The introduction of electron-withdrawing groups has been shown to enhance the inhibitory activity of some hydroxamic acid-based inhibitors. nih.gov This suggests that modulating the electronic nature of the molecule can influence its interaction with the active site residues and the catalytic iron center.

Furthermore, modifications to the hydroxamate group itself have been explored to fine-tune the inhibitor's properties. While the core -CONHOH moiety is essential, substitutions on the nitrogen atom or alterations to the carbonyl group can impact potency and selectivity. nih.gov The overarching goal of these rational design strategies is to create a molecule with the optimal combination of steric bulk, hydrophobicity, and electronic properties to achieve high-affinity and selective binding to the 5-LOX enzyme.

Computational Approaches in SAR: Molecular Docking and Dynamics

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, have become indispensable tools in the study of SAR for 5-LOX inhibitors. nih.gov Although specific computational studies focusing exclusively on this compound are not extensively reported in the public domain, the general application of these techniques to similar classes of inhibitors provides significant insights into their potential binding modes and interactions.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov In the context of 5-LOX, docking studies can be employed to visualize how this compound and its analogues fit into the enzyme's active site. These studies can help to:

Identify key binding interactions: Docking simulations can reveal potential hydrogen bonds, hydrophobic interactions, and the chelation of the iron atom by the hydroxamic acid group. nih.gov For instance, the phenoxy group of the inhibitor would be expected to form hydrophobic interactions with non-polar residues in the active site.

Explain SAR observations: By comparing the docking poses and scores of different analogues, researchers can rationalize why certain structural modifications lead to increased or decreased potency.

Guide the design of new inhibitors: Docking can be used to virtually screen new compound libraries and prioritize candidates for synthesis and biological testing, thus accelerating the drug discovery process.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interaction over time. mdpi.com An MD simulation can reveal:

The stability of the binding pose: MD can assess whether the initial binding orientation predicted by docking is stable over a period of nanoseconds.

Conformational changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these dynamic adjustments, providing a more realistic model of the interaction.

The role of solvent molecules: The influence of water molecules in the binding process can be explicitly modeled in MD simulations.

By applying these computational approaches, researchers can build a detailed model of how this compound and its analogues interact with 5-LOX at the molecular level. This understanding is invaluable for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Advanced Methodologies in the Study of N 3 Phenoxycinnamyl Acetohydroxamic Acid

Spectroscopic Techniques (e.g., Electron Paramagnetic Resonance)

Spectroscopic methods are fundamental in characterizing the chemical properties of N-(3-phenoxycinnamyl)acetohydroxamic acid. Techniques like UV-Visible Spectroscopy and Raman Spectroscopy are employed for quantitative analysis and kinetic studies.

UV-Visible Spectroscopy is utilized to determine the concentration of acetohydroxamic acid derivatives. The molecule possesses chromophores that absorb light at specific wavelengths, allowing for quantitative measurement. For instance, a study on acetohydroxamic acid identified a maximum absorbance (λmax) at 502 nm in both simulated gastric fluid (pH 1.2) and phthalate (B1215562) buffer (pH 3.4). This technique is foundational for creating calibration curves to determine the concentration of the compound in various solutions.

Raman Spectroscopy offers a direct and versatile method for studying the kinetics of molecules like acetohydroxamic acid, particularly its hydrolysis under acidic conditions. ciemat.es This technique is often considered faster and simpler than indirect colorimetric methods that require complex formation. ciemat.es

Electron Paramagnetic Resonance (EPR) Spectroscopy is a highly specialized technique for detecting, identifying, and quantifying free radicals. nih.gov It is particularly valuable for investigating redox processes and the generation of reactive oxygen species (ROS) in biological systems. nih.gov In the context of studying compounds that may influence cellular redox states, EPR is used with "spin traps" or "spin probes." These molecules react with short-lived radicals to form more stable radical adducts that can be detected and quantified by EPR. nih.govnih.gov For example, probes like 1-hydroxy-3-carboxy-2,2,5,5-tetramethylpyrrolidine hydrochloride (CPH) are used to detect cellular superoxide. nih.gov While direct EPR studies on this compound are not prominent, the methodology is critical for assessing its impact on free radical production in preclinical models. nih.gov

Chromatographic Analysis of Metabolites (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential tool for separating, identifying, and quantifying this compound and its metabolites from biological matrices. This technique separates compounds based on their differential interactions with a stationary phase and a mobile phase.

The analysis of metabolites is crucial for understanding the biotransformation of a compound within an organism. Although specific metabolite analysis for this compound is not detailed in the provided results, the principles of HPLC are widely applied to related compounds. For example, HPLC methods are developed to measure the parent compound and its breakdown products in various samples, ensuring accurate quantification for pharmacokinetic and pharmacodynamic studies.

Immunoassays and Biochemical Assays (e.g., Radioimmunoassay)

Biochemical and immunoassays are vital for determining the biological activity and mechanism of action of this compound.

Biochemical Assays are used to measure the direct effect of a compound on a specific enzyme or protein target. For acetohydroxamic acid and its derivatives, which are known inhibitors of enzymes like urease and lipoxygenase, these assays are fundamental. medchemexpress.com For example, assays can measure the inhibition of urease activity in Helicobacter pylori or the inhibition of semicarbazide-sensitive amine oxidase (SSAO). medchemexpress.com Such assays often involve monitoring the consumption of a substrate or the formation of a product, frequently detected by spectrophotometry or fluorescence.

Immunoassays , such as Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA), are used to quantify the levels of specific biomolecules, like cytokines or hormones, in biological samples following treatment with the compound. nih.gov For instance, if this compound is being investigated for anti-inflammatory properties, immunoassays would be used to measure the reduction in pro-inflammatory cytokines like IL-1β from cell culture media. nih.gov Meso Scale Discovery (MSD) is a modern immunoassay platform that allows for the multiplexed measurement of various cytokines from a single small sample. nih.govnuvisan.com

Cell-Based Assays for Functional Characterization

Cell-based assays provide a biologically relevant context to evaluate the functional effects of this compound. nuvisan.com These assays are critical for bridging the gap between biochemical activity and physiological response.

Different types of cell-based assays include:

Reporter Gene Assays: These assays use engineered cell lines that express a reporter protein (e.g., luciferase or β-galactosidase) under the control of a specific promoter. They are used to study the effect of a compound on a particular signaling pathway.

Cytotoxicity Assays: These determine the concentration at which a compound becomes toxic to cells, often by measuring cell viability via ATP production or membrane integrity.

Functional Assays: These measure a specific cellular response. For example, in studying potential radiosensitizing agents, cell survival assays are performed on cancer cell lines (like EMT-6/Ro) exposed to the drug prior to irradiation to determine the sensitizer (B1316253) enhancement ratio. nih.gov Similarly, for compounds targeting inflammation, assays measuring the activation of the NLRP3 inflammasome and subsequent release of inflammatory cytokines are employed. nih.gov

These assays can be performed in various formats, from single-parameter readouts to high-content imaging, which allows for the simultaneous analysis of multiple cellular features. nuvisan.com

Protein Dynamics Analysis (e.g., Hydrogen-Deuterium Exchange Mass Spectrometry)

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to probe the conformational dynamics of proteins and to map protein-ligand interaction sites. nih.govresearchgate.net This method monitors the rate at which backbone amide hydrogens exchange with deuterium (B1214612) when the protein is in a deuterated solvent. nih.gov

The process involves:

Incubating the target protein with and without this compound.

Diluting the samples into a D₂O buffer for a set period, allowing the exchange to occur.

Quenching the exchange reaction by lowering the pH and temperature.

Digesting the protein into peptides using an enzyme like pepsin.

Analyzing the resulting peptides by mass spectrometry to measure the amount of deuterium uptake. illinois.edu

Regions of the protein that are protected from exchange (i.e., show less deuterium uptake) upon ligand binding are identified as interaction sites or areas undergoing conformational change. nih.govnih.gov HDX-MS provides detailed insights into how binding of a small molecule like this compound can alter the structure and dynamics of its protein target. nih.gov

Table 1: Example HDX-MS Data Interpretation for a Protein-Ligand Interaction This table illustrates the type of data obtained from an HDX-MS experiment, showing differential deuterium uptake in various protein regions upon ligand binding.

| Peptide Sequence (Region) | Deuterium Uptake (- Ligand) | Deuterium Uptake (+ Ligand) | Change in Uptake | Interpretation |

|---|---|---|---|---|

| ELKNFYV... (15-27) | 45% | 46% | +1% | No significant change; not part of binding site. |

| VGHFFKC... (88-101) | 62% | 25% | -37% | Strong protection; likely part of the direct binding interface. |

| ...WGYKHNG (152-165) | 31% | 18% | -13% | Moderate protection; likely an allosteric conformational change. |

| ...PLDVRT (210-225) | 78% | 85% | +7% | Increased exposure; potential destabilization upon binding. |

Molecular Modeling and Computational Chemistry

Molecular modeling and computational chemistry are indispensable tools for understanding the interactions between this compound and its biological targets at an atomic level. These methods complement experimental data and guide the design of new, more potent derivatives.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of the ligand when bound to a protein target. It is used to identify key binding interactions, such as hydrogen bonds and hydrophobic contacts, and to estimate the binding affinity. nih.gov For example, docking studies on DNA gyrase inhibitors revealed binding modes similar to known drugs and identified new potential interactions. nih.gov

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (B3LYP) and Møller-Plesset perturbation theory (MP2) are used to calculate the electronic structure, stability, and reactivity of molecules. nih.gov For acetohydroxamic acid, these calculations have been used to determine the most likely sites for protonation and to evaluate free energies of formation in solution. nih.gov

Structure-Activity Relationship (SAR) Analysis: Computational models are used in conjunction with experimental data to build SAR models. These models correlate chemical structures with biological activity, helping to identify which chemical modifications are likely to improve a compound's potency or selectivity. nih.gov

These computational studies provide a theoretical framework for interpreting experimental results and for the rational design of second-generation compounds with improved therapeutic properties.

Future Research Directions and Unexplored Avenues

Elucidation of Novel Biological Targets Beyond 5-LOX

While N-(3-phenoxycinnamyl)acetohydroxamic acid is recognized for its inhibitory action on 5-lipoxygenase (5-LOX), the potential for this compound to interact with other biological targets remains an area ripe for investigation. The acetohydroxamic acid functional group is known to be a strong chelator of metal ions, which are crucial cofactors for a variety of enzymes. georganics.sk This suggests the possibility that this compound could influence other metalloenzymes within the body.

Future research should employ a multi-pronged approach to identify novel targets. This could include:

In Silico Screening: Utilizing computational models to predict binding affinities of this compound against a library of known protein structures, particularly other lipoxygenases, cyclooxygenases, and matrix metalloproteinases.

Affinity Chromatography: Immobilizing the compound on a solid support to "fish" for interacting proteins from cell lysates.

Activity-Based Protein Profiling (ABPP): Using chemical probes that mimic the structure of this compound to covalently label and identify potential targets in a complex biological sample.

Uncovering additional biological targets could reveal new therapeutic applications for this compound and provide a more comprehensive understanding of its pharmacological profile.

Investigation of Synergistic Effects with Other Therapeutic Agents

The potential for this compound to work in concert with other drugs is a promising avenue for enhancing therapeutic outcomes. Given its role as a 5-LOX inhibitor, exploring combinations with agents that target parallel or downstream inflammatory pathways is a logical starting point.

| Therapeutic Agent Class | Rationale for Synergy | Potential Therapeutic Area |

| Corticosteroids | Corticosteroids inhibit the expression of pro-inflammatory genes, while this compound blocks a specific enzymatic pathway. This dual approach could lead to more potent anti-inflammatory effects. | Asthma, Allergic Rhinitis |

| Leukotriene Receptor Antagonists | Combining a 5-LOX inhibitor with a leukotriene receptor antagonist would block both the production and the action of leukotrienes, potentially leading to a more complete blockade of this inflammatory pathway. | Asthma, Inflammatory Bowel Disease |

| Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | While NSAIDs inhibit cyclooxygenase (COX) pathways, this compound inhibits the 5-LOX pathway. A combination could provide broader anti-inflammatory coverage. | Arthritis, Pain Management |

| Antimicrobial Agents | In the context of infections where inflammation is a key component of the pathology, combining this compound with antibiotics could help to resolve both the infection and the associated inflammation. medscape.com | Chronic Infections |

Systematic in vitro and in vivo studies are necessary to evaluate these potential synergies, focusing on dose-response relationships and the potential for reduced side effects compared to monotherapy.

Development of Advanced Delivery Systems (e.g., Nanoparticles)

To enhance the therapeutic potential of this compound, the development of advanced delivery systems is crucial. Nanoparticle-based carriers, such as liposomes and polymeric nanoparticles, offer several advantages. nih.gov

These systems could:

Improve Solubility and Bioavailability: Encapsulating the compound within a nanoparticle can overcome issues of poor aqueous solubility, leading to better absorption and distribution in the body.

Provide Targeted Delivery: By functionalizing the surface of nanoparticles with specific ligands (e.g., antibodies, peptides), the drug can be directed to specific tissues or cells, maximizing its therapeutic effect while minimizing off-target side effects.

Enable Controlled Release: Nanoparticles can be engineered to release the drug in a sustained manner over time, maintaining therapeutic concentrations and reducing the frequency of administration.

Future research in this area should focus on the design and characterization of various nanoparticle formulations, evaluating their loading efficiency, release kinetics, stability, and efficacy in relevant disease models.

Comprehensive Metabolomic and Proteomic Profiling

A deep understanding of how this compound affects cellular processes requires a systems-level approach. Metabolomic and proteomic profiling can provide a comprehensive snapshot of the changes that occur in cells and tissues upon treatment with the compound. nih.govnih.gov

Metabolomics: This involves the large-scale study of small molecules, or metabolites, within a biological system. By comparing the metabolome of treated versus untreated cells, researchers can identify metabolic pathways that are perturbed by the compound. This could reveal unexpected mechanisms of action and potential biomarkers of drug response.

Proteomics: This is the large-scale study of proteins. Proteomic analysis can identify changes in protein expression and post-translational modifications that occur in response to the drug. This can help to pinpoint the specific proteins and pathways that are modulated by this compound.

Exploration of Specific Isoform Selectivity within 5-LOX

The 5-lipoxygenase enzyme exists in different isoforms, and their expression and function can vary between different cell types and disease states. While this compound is known to inhibit 5-LOX, its selectivity for specific isoforms is not well characterized.

Future research should aim to:

Determine IC50 Values for Different 5-LOX Isoforms: By expressing and purifying different 5-LOX isoforms, researchers can perform in vitro enzyme assays to determine the concentration of this compound required to inhibit each isoform by 50%.

Investigate Isoform-Specific Effects in Cellular Models: Using cell lines that predominantly express a single 5-LOX isoform, researchers can assess the functional consequences of inhibiting that specific isoform.

Understanding the isoform selectivity of this compound could allow for more targeted therapeutic strategies, potentially leading to improved efficacy and reduced side effects.

Refinement of Mechanistic Understanding at the Atomic Level

A detailed understanding of how this compound interacts with its target at the atomic level is essential for rational drug design and the development of more potent and selective inhibitors.

Key research approaches include:

X-ray Crystallography: Co-crystallizing this compound with the 5-LOX enzyme can provide a three-dimensional structure of the complex, revealing the precise binding site and the key molecular interactions.

Computational Modeling and Molecular Dynamics Simulations: These techniques can be used to model the binding of the compound to the enzyme and to simulate its dynamic behavior over time. This can provide insights into the binding affinity and the mechanism of inhibition.

By combining experimental and computational approaches, researchers can build a detailed model of the drug-target interaction, which can guide the design of next-generation inhibitors with improved properties.

Comparative Studies with Next-Generation 5-LOX Inhibitors

The field of 5-LOX inhibitor development is continually evolving, with new and more potent compounds being reported. To properly contextualize the therapeutic potential of this compound, it is important to conduct head-to-head comparative studies with these next-generation inhibitors.

These studies should compare:

Potency and Selectivity: In vitro enzyme assays should be used to compare the IC50 values and selectivity profiles of the different compounds.

Efficacy in Disease Models: The compounds should be tested in relevant animal models of inflammatory diseases to compare their in vivo efficacy.

Pharmacokinetic and Pharmacodynamic Properties: Studies should be conducted to compare the absorption, distribution, metabolism, and excretion (ADME) of the different compounds, as well as their effects on leukotriene production in vivo.

Such comparative studies will provide valuable information for clinicians and researchers, helping to identify the most promising 5-LOX inhibitors for further development.

Q & A

Q. What is the mechanism of action of N-(3-phenoxycinnamyl)acetohydroxamic acid (BWA4C) in inhibiting 5-lipoxygenase (5-LOX)?

BWA4C selectively inhibits 5-LOX, an enzyme critical in leukotriene biosynthesis. Experimental evidence demonstrates its efficacy in reducing leukotriene B4 (LTB4) and C4 (LTC4) levels in ethanol-induced gastric mucosal injury models in rats. Inhibition is dose-dependent (5–50 mg/kg orally), validated via radioimmunoassay (RIA) . Structural analysis suggests the acetohydroxamic acid moiety chelates iron at the enzyme’s active site, disrupting catalytic activity .

Q. What methodologies are used to synthesize and formulate BWA4C for in vivo studies?

BWA4C is synthesized via condensation of 3-phenoxycinnamylamine with acetohydroxamic acid derivatives, as described by Jackson et al. (1988). For in vivo administration, it is dissolved in polyethylene glycol 300 (PEG300) at concentrations up to 80 mg/mL to maintain consistent dosing (2.5 mL/kg orally). Solubility in PEG300 ensures bioavailability, while control groups receive 1% methyl cellulose .

Q. How is BWA4C’s efficacy quantified in ethanol-induced gastric lesion models?

Gastric lesions are induced in male Wistar rats (200–220 g) via oral ethanol (1 mL). Lesion area is measured using computer-assisted planimetry, ensuring high precision. Leukotriene levels are quantified via RIA, with statistical validation using Student’s t-test (p < 0.05). BWA4C reduces lesion area by 40–60% at 50 mg/kg, correlating with suppressed LTB4/LTC4 levels .

Advanced Research Questions

Q. How do researchers resolve discrepancies between in vitro 5-LOX inhibition and in vivo efficacy?

While BWA4C shows potent 5-LOX inhibition in vitro (IC50 ~1 µM), in vivo efficacy may vary due to pharmacokinetic factors like absorption and metabolism. To address this, dose-response studies and metabolite profiling (e.g., via LC-MS) are recommended. highlights a paradox where BWA4C failed to prevent ethanol-induced damage in some models despite enzyme inhibition, suggesting additional pathways (e.g., reactive oxygen species) may require investigation .

Q. What statistical methods ensure robust analysis of BWA4C’s inhibitory effects?

Data are analyzed using Student’s t-test for unpaired samples, with results expressed as mean ± SEM. For multi-group comparisons, ANOVA with post-hoc tests (e.g., Tukey’s) is advised. Power analysis should confirm sample sizes (n ≥ 6 per group) to detect ≥30% effect sizes with 80% power .

Q. How does BWA4C’s pharmacological profile differ from other acetohydroxamic acid derivatives (e.g., BWA797C)?

BWA4C’s 3-phenoxycinnamyl group enhances lipophilicity and tissue penetration compared to BWA797C’s tetrahydro-naphthyl moiety. In bronchial anaphylaxis models, BWA4C exhibits superior inhibition of LTC4 release (70% vs. 50% at 10 mg/kg). Structural-activity relationship (SAR) studies suggest the phenoxy group optimizes enzyme binding .

Q. What validation methods confirm BWA4C’s specificity for 5-LOX over related enzymes (e.g., COX-1/2)?

Specificity is validated via enzyme panel screening. BWA4C shows <10% inhibition of cyclooxygenase (COX-1/2) at 10 µM, confirmed by prostaglandin E2 (PGE2) ELISA. Cross-reactivity with other metalloenzymes (e.g., urease) is ruled out via Michaelis-Menten kinetics .

Methodological Considerations

- In Vivo Models : Use male Wistar rats (200–220 g) with standardized fasting protocols to minimize variability in ethanol absorption .

- Leukotriene Quantification : RIA with antibodies specific to LTB4/LTC4 ensures sensitivity (detection limit: 10 pg/mL). Cross-reactivity with structurally similar eicosanoids (e.g., LTD4) must be <5% .

- Formulation Stability : PEG300 solutions of BWA4C are stable for 24 hours at 25°C; refrigerate beyond 24 hours to prevent hydrolysis .

Contradictions and Future Directions

- ’s Title vs. Findings : While the title suggests BWA4C “fails” to prevent ethanol-induced damage, the data show significant lesion reduction. This discrepancy may arise from differences in lesion scoring criteria or ethanol administration protocols. Follow-up studies should standardize lesion assessment (e.g., histopathology) .

- Long-Term Safety : Chronic BWA4C use in rats shows no hepatotoxicity, but acetamide (a metabolite) is carcinogenic at high doses. Monitor liver enzymes and renal function in long-term studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.